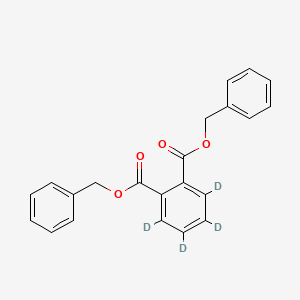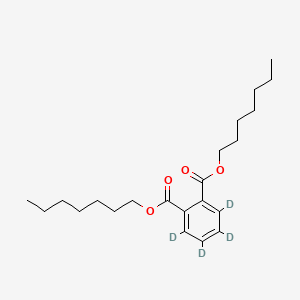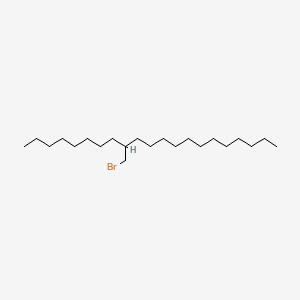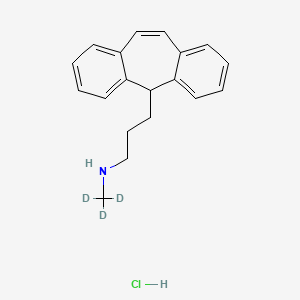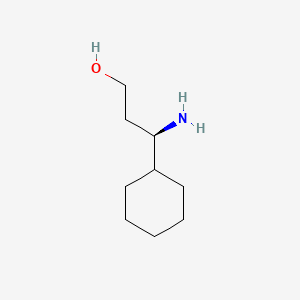
1-Hexene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexene-d3 is a deuterated form of 1-hexene, an organic compound with the molecular formula C6H9D3. It is an alkene, characterized by a carbon-carbon double bond, and is classified as a linear alpha-olefin. The deuterium atoms in this compound replace three hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexene-d3 can be synthesized through the deuteration of 1-hexene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where 1-hexene is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1 to 5 atmospheres.
Industrial Production Methods: Industrial production of 1-hexene, including its deuterated form, often involves the oligomerization of ethylene. The ethylene trimerization method is particularly favored due to its high selectivity towards 1-hexene. This process uses a chromium-based catalyst system and operates at temperatures around 100°C to 120°C and pressures of 50 to 100 atmospheres .
Chemical Reactions Analysis
Types of Reactions: 1-Hexene-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexane-1,6-diol using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to hexane using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: this compound can participate in halogenation reactions, where halogens such as chlorine or bromine add across the double bond to form dihaloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Chlorine or bromine gas at room temperature.
Major Products Formed:
Oxidation: Hexane-1,6-diol.
Reduction: Hexane.
Substitution: 1,2-dichlorohexane or 1,2-dibromohexane.
Scientific Research Applications
1-Hexene-d3 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Mechanism of Action
The mechanism of action of 1-Hexene-d3 is primarily related to its role as an isotopic label. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound through various chemical and biological processes. This isotopic labeling helps in identifying reaction intermediates, understanding reaction mechanisms, and studying metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
1-Hexene-d3 is similar to other deuterated alkenes, such as 1-butene-d3 and 1-octene-d3. its unique properties and applications make it distinct:
1-Butene-d3: A shorter chain deuterated alkene used in similar isotopic labeling studies but with different reactivity and physical properties.
1-Octene-d3: A longer chain deuterated alkene with applications in the production of deuterated polymers and materials.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between reactivity and stability, making it suitable for a wide range of scientific research applications .
Properties
CAS No. |
60155-72-8 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
87.18 |
IUPAC Name |
6,6,6-trideuteriohex-1-ene |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3/i2D3 |
InChI Key |
LIKMAJRDDDTEIG-BMSJAHLVSA-N |
SMILES |
CCCCC=C |
Synonyms |
1-n-Hexene-d3; Dialen 6-d3; Hexene-d3; Linealene 6-d3; NSC 74121-d3; α-Hexene-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)
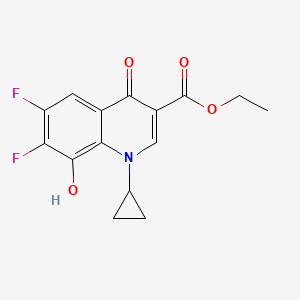
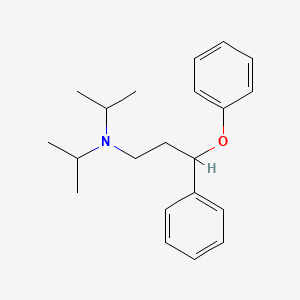
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)
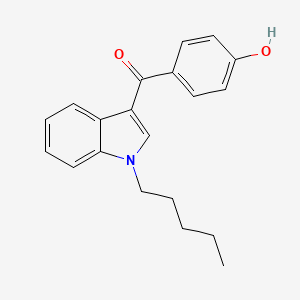
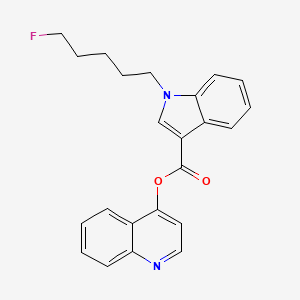
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)
